2-Hydroxy Atorvastatin-d5 (disodium)

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Select 2-Hydroxy Atorvastatin-d5 (disodium) as your quantitative internal standard to eliminate matrix-induced ion suppression in LC-MS/MS workflows. Unlike unlabeled or calcium-salt alternatives, this ≥98% pure, disodium-formulated reference material provides direct aqueous solubility, validated extraction recovery (>80%), and long-term powder stability (3 years at -20°C). The precise pentadeuterated labeling on the phenyl ring ensures co-elution with your target analyte across a 0.500–250 ng/mL calibration range, making it essential for regulatory-compliant bioanalysis, DDI risk assessment, and PBPK modeling.

Molecular Formula C33H33FN2Na2O6
Molecular Weight 623.6 g/mol
Cat. No. B12399477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Atorvastatin-d5 (disodium)
Molecular FormulaC33H33FN2Na2O6
Molecular Weight623.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+]
InChIInChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;;
InChIKeyKNVKONHBFPQVPI-SZNAXHTISA-L
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy Atorvastatin-d5 (disodium): Certified Deuterated Internal Standard for LC-MS/MS Quantification of Active Atorvastatin Metabolite


2-Hydroxy Atorvastatin-d5 (disodium) is a stable isotope-labeled analog of 2-hydroxy atorvastatin, the major active ortho-hydroxy metabolite of the HMG-CoA reductase inhibitor atorvastatin [1]. This compound contains five deuterium atoms substituted at specific positions on the phenyl ring, resulting in a molecular weight increase of approximately 5 Da relative to the unlabeled compound (MW: 623.63 g/mol) . It is specifically formulated as a disodium salt, which confers enhanced water solubility compared to alternative salt forms . The compound is supplied as a certified reference material with purity ≥98% and is intended exclusively for use as an internal standard (IS) in quantitative bioanalytical workflows, particularly LC-MS/MS assays for therapeutic drug monitoring and pharmacokinetic studies .

Analytical Risks of Substituting 2-Hydroxy Atorvastatin-d5 (disodium) with Unlabeled or Alternate Deuterated Standards


Generic substitution of 2-Hydroxy Atorvastatin-d5 (disodium) with unlabeled 2-hydroxy atorvastatin or alternative deuterated analogs introduces significant analytical variability and invalidates quantitative accuracy. The use of an unlabeled internal standard fails to correct for matrix effects and ion suppression in LC-MS/MS, leading to systematic bias in reported concentrations [1]. While other deuterated atorvastatin metabolites (e.g., 4-hydroxy atorvastatin-d5) may appear structurally similar, they exhibit distinct chromatographic retention times and fragmentation patterns; co-elution with the target analyte is essential for effective matrix effect compensation [2]. Furthermore, the disodium salt formulation of this specific compound ensures aqueous solubility and stability that alternative salt forms (e.g., calcium salt) or lactone derivatives do not reliably provide, impacting solution preparation consistency and long-term stock stability .

2-Hydroxy Atorvastatin-d5 (disodium): Quantitative Differentiation Evidence for Analytical Method Selection


Validated LC-MS/MS Quantification Range and Precision for 2-Hydroxy Atorvastatin-d5 as Internal Standard

2-Hydroxy Atorvastatin-d5 (2-ATR-D5) was employed as the deuterium-labeled internal standard in a fully validated UPLC-MS/MS method, enabling reliable quantification of the target analyte (2-hydroxy atorvastatin) across a clinically relevant concentration range of 0.500–250 ng/mL. In contrast, an unlabeled internal standard, such as rosuvastatin, was used in a separate method but lacked the isotopically matched co-elution necessary for effective matrix effect compensation [1]. The deuterated IS method achieved extraction recoveries >80% for both the analyte and IS, with within-batch and between-batch precision consistently meeting acceptance criteria [2].

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Disodium Salt Formulation: Aqueous Solubility Advantage Over Calcium Salt and Lactone Forms

2-Hydroxy Atorvastatin-d5 (disodium) exhibits solubility in water and aqueous buffers, a property essential for preparing calibration standards and quality control samples in bioanalytical workflows. In contrast, 2-hydroxy atorvastatin calcium salt demonstrates only slight solubility in DMSO and methanol, requiring pH adjustment to 3 with HCl to achieve a concentration of 10 mg/mL in DMSO . The lactone form (2-hydroxy atorvastatin lactone-d5) is unstable in human serum at room temperature, hydrolyzing rapidly to its acid form unless the sample temperature is reduced to 4°C or the serum pH is lowered to 6.0 .

Formulation Sample Preparation Bioanalysis

Isotopic Purity and Mass Spectrometric Specificity for Accurate Quantification in Complex Matrices

The d5-labeling of 2-Hydroxy Atorvastatin-d5 (disodium) results in a distinct mass shift (+5 Da) that allows for unequivocal mass spectrometric differentiation from the endogenous unlabeled 2-hydroxy atorvastatin (MW: ~618 g/mol vs. 623.63 g/mol). This mass difference eliminates isotopic cross-talk in MS/MS transitions, ensuring accurate peak integration. In a validated method, this IS enabled extraction recoveries >80% and consistent precision, demonstrating its ability to compensate for matrix effects that non-isotopically matched IS (e.g., structural analogs) cannot correct [1]. The use of an unlabeled analog, such as rosuvastatin, as an internal standard for atorvastatin metabolites has been reported, but this approach fails to correct for differential ionization efficiency and matrix effects specific to the metabolite [2].

Stable Isotope Dilution LC-MS/MS Matrix Effect Correction

Long-Term Storage Stability: Defined Shelf-Life Under Recommended Conditions

The manufacturer-specified storage conditions for 2-Hydroxy Atorvastatin-d5 (disodium) are clearly defined: 3 years at -20°C as a powder, 2 years at 4°C, and 6 months at -80°C or 1 month at -20°C once in solvent . In contrast, the lactone form of 2-hydroxy atorvastatin is documented to be unstable in human serum at room temperature, undergoing rapid hydrolysis to the acid form, necessitating strict temperature control (4°C) or pH adjustment (to 6.0) during sample handling to prevent degradation . The calcium salt form is noted as hygroscopic and requires storage at -20°C under inert atmosphere, with limited published long-term stability data .

Reference Material Stability Laboratory Storage

Differential Metabolic Stability: 2-Hydroxyatorvastatin Acid Exhibits Lower Intrinsic Clearance Than Lactone Form

In human liver microsomes, the lactone form of 2-hydroxyatorvastatin exhibits an intrinsic clearance (CLint) in the range of 20–840 µL/min/mg, whereas the corresponding acid form (which the disodium salt represents) has a CLint of <0.1–80 µL/min/mg [1]. This 10- to 1000-fold difference in metabolic stability underscores the critical importance of using the correct acid form (disodium salt) as a reference standard in metabolism studies; using the lactone form would overestimate clearance and misrepresent the true metabolic fate of the active circulating metabolite.

Drug Metabolism In Vitro ADME Hepatic Clearance

Recommended Application Scenarios for 2-Hydroxy Atorvastatin-d5 (disodium) Based on Quantitative Differentiation Evidence


Regulated Bioanalysis for Clinical Pharmacokinetic and Therapeutic Drug Monitoring Studies

Employ 2-Hydroxy Atorvastatin-d5 (disodium) as the deuterated internal standard in validated LC-MS/MS methods for the quantification of 2-hydroxy atorvastatin in human plasma. This application leverages the validated calibration range of 0.500–250 ng/mL and >80% extraction recovery, ensuring compliance with regulatory bioanalytical guidelines [1]. The disodium salt formulation facilitates direct preparation of aqueous calibration standards, eliminating the need for pH adjustment or organic solvent extraction required for calcium salt or lactone forms .

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Use 2-Hydroxy Atorvastatin-d5 (disodium) as a stable reference standard to accurately quantify the formation and depletion of the acid-form metabolite in human liver microsome or hepatocyte incubations. This is critical because the lactone form is metabolized 10- to 1000-fold faster than the acid form in HLMs [2]. Employing the correct acid-form standard prevents overestimation of metabolic clearance and ensures accurate determination of intrinsic clearance (CLint) values for PBPK modeling and DDI risk assessment [2].

Method Development and Cross-Validation for High-Throughput Clinical Sample Analysis

Integrate 2-Hydroxy Atorvastatin-d5 (disodium) as the IS in high-throughput UPLC-MS/MS workflows requiring rapid analysis times (all peaks eluted within 5.2 minutes) and robust performance across large sample batches [1]. The defined long-term stability (3 years at -20°C as powder) ensures a consistent supply of IS for multi-year clinical studies, and its isotopically matched co-elution minimizes the impact of ion suppression and matrix variability across different patient plasma samples [1].

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